7-Chloroisothiazolo[4,5-b]pyridine
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Overview
Description
7-Chloroisothiazolo[4,5-b]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ringThe molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.61 g/mol .
Preparation Methods
The synthesis of 7-Chloroisothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Chloroisothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloroisothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloroisothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Chloroisothiazolo[4,5-b]pyridine can be compared with other similar compounds, such as isothiazolo[4,3-b]pyridines. While both classes of compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the presence of a chlorine atom. This uniqueness can result in different biological activities and applications .
Similar compounds include:
- Isothiazolo[4,3-b]pyridines
- Thiazolo[4,5-b]pyridines
These compounds share structural similarities but may differ in their chemical properties and applications .
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
7-chloro-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H |
InChI Key |
FXTWPPMMCJHPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NSC2=C1Cl |
Origin of Product |
United States |
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